An In-depth Technical Guide to 2-(2-Chloroethoxy)ethanol: Chemical Properties and Reactivity for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(2-Chloroethoxy)ethanol: Chemical Properties and Reactivity for Researchers and Drug Development Professionals
Introduction
2-(2-Chloroethoxy)ethanol, a bifunctional organic compound, serves as a critical intermediate in the synthesis of a variety of commercially significant molecules, most notably in the pharmaceutical industry. Its unique molecular structure, featuring both a chloro and a hydroxyl group, allows for versatile chemical modifications, making it a valuable building block for drug development professionals and organic chemists. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-(2-Chloroethoxy)ethanol, with a focus on data relevant to researchers and scientists in the field of drug development.
Chemical and Physical Properties
A clear, colorless to light yellow liquid, 2-(2-Chloroethoxy)ethanol possesses a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1] A summary of these key properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C4H9ClO2 | [1][2][3] |
| Molecular Weight | 124.57 g/mol | [1][2][3] |
| CAS Number | 628-89-7 | [1] |
| Appearance | Clear, colorless to very light yellow liquid | [1][4] |
| Boiling Point | 79-81 °C at 5 mm Hg | [1][2][5] |
| 180-185 °C | [6] | |
| Density | 1.18 g/mL at 25 °C | [1][2][5] |
| Refractive Index | 1.4519-1.4539 (n20/D) | [5][6] |
| Flash Point | 90 °C (194 °F) | [4][6] |
| Solubility | Miscible with water and polar solvents. | [2][7] |
| Vapor Pressure | 0.234 mmHg at 25°C | [8] |
| Stability | Stable under recommended storage conditions. | [2][3] |
Reactivity and Hazardous Reactions
The reactivity of 2-(2-Chloroethoxy)ethanol is primarily dictated by the presence of the alkyl chloride and primary alcohol functional groups. These allow it to participate in a range of chemical transformations, but also necessitate careful handling due to potential hazardous reactions.
Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, a key reaction in its use as a synthetic intermediate. It readily reacts with amines, azides, and other nucleophiles. For instance, it is a key starting material in the synthesis of the antipsychotic drug Quetiapine (B1663577), where it reacts with a piperazine (B1678402) derivative.[1][2]
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.
Incompatibilities: 2-(2-Chloroethoxy)ethanol is incompatible with strong oxidizing agents and strong bases.[3][7] Reactions with these substances can be exothermic and may lead to the formation of hazardous byproducts.
Hazardous Decomposition: Upon heating, especially at temperatures exceeding 140-150°C, 2-(2-Chloroethoxy)ethanol can decompose.[9] Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7]
Hazard Summary Diagram
Caption: Reactivity and decomposition pathways of 2-(2-Chloroethoxy)ethanol.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving 2-(2-Chloroethoxy)ethanol, based on its use in pharmaceutical synthesis. These should be adapted and optimized for specific laboratory conditions and substrates.
Protocol 1: General Procedure for N-Alkylation (e.g., in Quetiapine Synthesis)
This protocol outlines a typical nucleophilic substitution reaction where an amine is alkylated with 2-(2-Chloroethoxy)ethanol.
Materials:
-
Amine substrate (e.g., 11-piperazinyl dibenzo[b,f][1][6]thiazepine)
-
2-(2-Chloroethoxy)ethanol
-
Anhydrous base (e.g., potassium carbonate, sodium carbonate)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)
-
Optional: Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Iodide salt (e.g., sodium iodide or potassium iodide)
Procedure:
-
To a stirred solution of the amine substrate in the chosen solvent, add the anhydrous base.
-
Add 2-(2-Chloroethoxy)ethanol to the reaction mixture.
-
If applicable, add the phase transfer catalyst and/or iodide salt.
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis of an Azido (B1232118) Derivative (e.g., 2-(2-Azidoethoxy)ethanol)
This protocol describes the conversion of the chloro group to an azide (B81097) group, a common transformation for introducing a versatile functional group for "click chemistry" and other ligation reactions.
Materials:
-
2-(2-Chloroethoxy)ethanol
-
Sodium azide (NaN3)
-
Solvent (e.g., water, DMF)
-
Optional: Catalyst (e.g., potassium iodide)
Procedure:
-
Dissolve 2-(2-Chloroethoxy)ethanol in the chosen solvent in a reaction flask.
-
Add sodium azide to the solution. A molar excess of sodium azide is typically used.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture, for example, to 80-100 °C.
-
Stir the reaction for a sufficient time (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude azido product.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Biological Relevance for Drug Development
While 2-(2-Chloroethoxy)ethanol is primarily used as a synthetic intermediate, its potential biological effects and those of related compounds are of significant interest to drug development professionals, particularly concerning safety and toxicology.
Genotoxicity: 2-(2-Chloroethoxy)ethanol is considered a potential genotoxic impurity (PGI).[3][8] Its structural analog, 2-chloroethanol (B45725), has been studied for its genotoxic potential. While some studies have shown conflicting results, the potential for mutagenicity is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[10] Regulatory guidelines often require strict control and monitoring of such impurities in the final drug product.
Metabolism: The metabolism of 2-(2-Chloroethoxy)ethanol has not been extensively studied directly. However, based on the metabolism of the related compound 2-chloroethanol, it is postulated that it could be oxidized in the liver by alcohol dehydrogenase to the corresponding aldehyde, 2-(2-chloroethoxy)acetaldehyde. This aldehyde could then be further oxidized by aldehyde dehydrogenase to 2-(2-chloroethoxy)acetic acid. These metabolites may then be conjugated with glutathione.[10]
Potential Metabolic Pathway Diagram
Caption: Postulated metabolic pathway of 2-(2-Chloroethoxy)ethanol.
Conclusion
2-(2-Chloroethoxy)ethanol is a versatile and important chemical intermediate with well-defined chemical and physical properties. Its reactivity, centered around its chloro and hydroxyl functionalities, makes it a valuable tool in organic synthesis, particularly for the pharmaceutical industry. A thorough understanding of its reactivity, handling requirements, and potential biological implications is essential for its safe and effective use in research and drug development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers working with this compound.
References
- 1. WO2005028457A1 - Preparation of quetiapine - Google Patents [patents.google.com]
- 2. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-(2-Chloroethoxy)ethoxy)ethanol | C6H13ClO3 | CID 78871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. | Semantic Scholar [semanticscholar.org]
- 7. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 8. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. series.publisso.de [series.publisso.de]
